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Compound of Interest

Compound Name: 1-(3-Aminophenyl)pyrrolidin-2-one

Cat. No.: B112458 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the compound

1-(3-Aminophenyl)pyrrolidin-2-one. Due to the limited availability of public experimental

spectra, this document focuses on predicted spectroscopic data and established experimental

protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy,

and Mass Spectrometry (MS). This guide is intended to assist researchers in the identification,

characterization, and quality control of this compound.

Chemical Structure
Figure 1: Chemical Structure of 1-(3-Aminophenyl)pyrrolidin-2-one

Caption: Chemical structure of 1-(3-Aminophenyl)pyrrolidin-2-one.

Spectroscopic Data
While specific experimental data is not readily available, the following tables summarize the

predicted spectroscopic information for 1-(3-Aminophenyl)pyrrolidin-2-one based on its

chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Table 1: Predicted ¹H NMR Chemical Shifts

Protons
Predicted Chemical Shift
(ppm)

Multiplicity

Aromatic C-H 6.5 - 7.5 Multiplet

Pyrrolidinone CH₂ (adjacent to

N)
~3.6 Triplet

Pyrrolidinone CH₂ (adjacent to

C=O)
~2.5 Triplet

Pyrrolidinone CH₂ (β to N and

C=O)
~2.1 Multiplet

Amine NH₂ Broad singlet

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Atom Predicted Chemical Shift (ppm)

Carbonyl (C=O) 170 - 180

Aromatic C-N 140 - 150

Aromatic C-H 110 - 130

Aromatic C (ipso to pyrrolidinone) 135 - 145

Pyrrolidinone CH₂ (adjacent to N) 45 - 55

Pyrrolidinone CH₂ (adjacent to C=O) 30 - 40

Pyrrolidinone CH₂ (β to N and C=O) 20 - 30

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
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Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

N-H Stretch (Amine) 3300 - 3500 Medium, Doublet

C-H Stretch (Aromatic) 3000 - 3100 Medium

C-H Stretch (Aliphatic) 2850 - 3000 Medium

C=O Stretch (Amide) 1650 - 1690 Strong

C=C Stretch (Aromatic) 1450 - 1600 Medium

C-N Stretch 1250 - 1350 Medium

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data

Ion Predicted m/z

[M]+• (Molecular Ion) 176.09

[M+H]+ 177.10

Common Fragments Loss of CO, fragments of the pyrrolidinone ring

Experimental Protocols
The following are general experimental protocols that can be employed to acquire the

spectroscopic data for 1-(3-Aminophenyl)pyrrolidin-2-one.

NMR Spectroscopy
A solution of the compound is prepared by dissolving 5-10 mg in approximately 0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then transferred to an NMR tube.

¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of

300 MHz or higher for ¹H. Chemical shifts are reported in parts per million (ppm) relative to an

internal standard (e.g., tetramethylsilane, TMS).
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IR Spectroscopy
For a solid sample, an Attenuated Total Reflectance (ATR) accessory is commonly used. A

small amount of the solid is placed directly onto the ATR crystal, and pressure is applied to

ensure good contact. The IR spectrum is then recorded. Alternatively, a KBr pellet can be

prepared by grinding a small amount of the sample with dry potassium bromide and pressing

the mixture into a thin disk.

Mass Spectrometry
Mass spectra are typically obtained using a mass spectrometer with an electrospray ionization

(ESI) source. The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a

low concentration (e.g., 1 mg/mL) and introduced into the ion source. The mass analyzer then

separates the ions based on their mass-to-charge ratio (m/z).

Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound like 1-(3-Aminophenyl)pyrrolidin-2-one.
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Caption: General workflow for spectroscopic analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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